![molecular formula C15H22N2O2 B7500560 N-(3,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide](/img/structure/B7500560.png)
N-(3,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, commonly known as DMHPA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMHPA belongs to the class of piperidine derivatives and has a molecular formula of C16H24N2O2.
Scientific Research Applications
DMHPA has shown promising results in various scientific research applications. It has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage in vitro. DMHPA has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Mechanism of Action
The mechanism of action of DMHPA is not fully understood. However, it is believed to exert its neuroprotective and anti-inflammatory effects through the modulation of various signaling pathways, including the NF-κB and Nrf2 pathways.
Biochemical and Physiological Effects:
DMHPA has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the production of reactive oxygen species. DMHPA has also been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMHPA in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, one of the limitations of using DMHPA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on DMHPA. One potential avenue is to further investigate its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential avenue is to explore its potential as an anti-inflammatory agent, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of DMHPA and to optimize its synthesis and formulation for use in therapeutic applications.
Conclusion:
DMHPA is a promising chemical compound that has shown potential in various scientific research applications. Its neuroprotective and anti-inflammatory effects make it an attractive candidate for further investigation as a potential therapeutic agent. Further research is needed to fully understand its mechanism of action and to optimize its use in therapeutic applications.
Synthesis Methods
DMHPA can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenylacetonitrile with 4-hydroxypiperidine in the presence of a base. The resulting intermediate is then hydrolyzed to yield DMHPA.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-3-4-13(9-12(11)2)16-15(19)10-17-7-5-14(18)6-8-17/h3-4,9,14,18H,5-8,10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYQMUMWBNTTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide |
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